2-Methyl-5-(trifluoromethyl)aniline

Physicochemical Characterization Solid-State Stability Thermal Analysis

Medicinal chemists pursuing VEGFR-targeted oncology therapies require the precise meta-CF3, ortho-CH3 aniline scaffold; generic isomers fail to deliver the required binding geometry and potency. 2-Methyl-5-(trifluoromethyl)aniline (CAS 25449-96-1) is the exact building block for azole-based VEGFR inhibitors. Key procurement evidence: • Direct precursor to inhibitors with VEGFR3 IC50 = 0.540 nM and VEGFR2 IC50 = 2.70 nM. • Consistent ≥98% purity (GC/T) across multiple independent batches. • Commercially available from gram to metric ton scale, eliminating costly in-house synthesis.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 25449-96-1
Cat. No. B1301045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)aniline
CAS25449-96-1
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H8F3N/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,12H2,1H3
InChIKeyBCLCKENDTZITFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)aniline: Baseline & Sourcing


2-Methyl-5-(trifluoromethyl)aniline (CAS 25449-96-1) is a substituted aromatic amine featuring a trifluoromethyl group at the meta position relative to the amino group and a methyl group at the ortho position. This substitution pattern distinguishes it from other trifluoromethylaniline isomers and methylated analogs, imparting unique steric and electronic properties relevant to its role as an intermediate in pharmaceutical and agrochemical synthesis . The compound is available as a solid at ambient temperature and is typically stored under refrigerated conditions (0-10°C) to ensure stability .

Meta‑CF₃, ortho‑CH₃ substitution pattern for regioselective synthesis
Solid‑state intermediate; refrigerated storage (0–10°C) for stability
High‑purity grade available for pharmaceutical and agrochemical R&D

2-Methyl-5-(trifluoromethyl)aniline: Irreplaceability


The substitution pattern of 2-Methyl-5-(trifluoromethyl)aniline is critical to its function as a synthetic intermediate. The presence of the electron-withdrawing trifluoromethyl group meta to the amino group and an ortho methyl group creates a unique steric and electronic environment that influences regioselectivity in subsequent reactions . Generic substitution with simpler trifluoromethylanilines (e.g., 2-, 3-, or 4-trifluoromethylaniline) would result in fundamentally different physicochemical properties and reactivity profiles, leading to altered or failed synthetic outcomes in processes where this specific substitution pattern is required for target molecular geometry or electronic distribution .

Regioselectivity mismatch
Simpler trifluoromethylanilines lack ortho‑methyl steric direction, which may alter reaction outcome in positional synthesis.
Electronic profile shift
Meta‑CF₃ and ortho‑CH₃ jointly modulate amine nucleophilicity; mono‑substituted analogs produce different reactivity.
Building block irreplaceability
Target molecular geometry and electronic distribution depend on this specific substitution; generic anilines are not direct replacements.

2-Methyl-5-(trifluoromethyl)aniline: Comparative Evidence


Melting Point: Isomer Comparison

2-Methyl-5-(trifluoromethyl)aniline exhibits a melting point range of 36–40°C , which is substantially higher than that of its unsubstituted analog 4-(trifluoromethyl)aniline (3–6°C) [1] and slightly elevated relative to 2-(trifluoromethyl)aniline (34°C) . This higher melting point is a consequence of the additional methyl substituent and its effect on crystal packing, which may influence storage requirements and handling procedures .

Melting Point
Reported
36–40 °C vs 3–6 °C (4‑CF₃ aniline) and 34 °C (2‑CF₃ aniline)
Higher melting point supports solid‑state handling convenience
Cross‑study comparison; storage conditions may vary
Physicochemical Characterization Solid-State Stability Thermal Analysis

Steric & Electronic Effects

The presence of both an electron-withdrawing trifluoromethyl group (meta) and an electron-donating methyl group (ortho) creates a distinct electronic environment at the amino functionality . This substitution pattern modulates the nucleophilicity of the amine and influences the regioselectivity of electrophilic aromatic substitution reactions compared to simpler aniline derivatives . The ortho-methyl group also introduces steric hindrance, which can direct reactions to alternative positions on the ring or influence the conformation of derived products [1].

Steric & Electronic Profile
Class‑level
Meta‑CF₃ (electron‑withdrawing) + ortho‑CH₃ (electron‑donating, steric) on aniline
Enables regioselective electrophilic substitution control
Qualitative inference; reaction‑specific validation needed
Organic Synthesis Reaction Selectivity Electronic Effects

Purity Standards Comparison

Commercially available 2-Methyl-5-(trifluoromethyl)aniline is routinely supplied with a purity of ≥98% as determined by GC (gas chromatography) or GC/T (GC with titration) . This high purity specification is comparable to or exceeds that of many standard trifluoromethylaniline building blocks and is critical for ensuring reproducible outcomes in sensitive synthetic applications, particularly in pharmaceutical intermediate manufacturing where trace impurities can significantly affect yield and product quality .

Commercial Purity
Specification review
≥98.0% (GC/T)
Reduces need for in‑house purification steps
Batch‑lot verification recommended
Quality Control Procurement Analytical Chemistry

VEGF Inhibitor Synthesis Application

2-Methyl-5-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of azole-based inhibitors targeting Vascular Endothelial Growth Factor (VEGF) receptors 1 and 2, with reported IC₅₀ values for downstream compounds in the sub-nanomolar to low nanomolar range (e.g., VEGFR3 IC₅₀ = 0.540 nM; VEGFR2 IC₅₀ = 2.70 nM) [1][2]. This specific application leverages the unique steric and electronic properties conferred by the 2-methyl-5-trifluoromethyl substitution pattern, which are essential for achieving high intestinal permeability and target engagement [1].

Downstream VEGFR Inhibitor
Reported
VEGFR3 IC₅₀ 0.540 nM; VEGFR2 IC₅₀ 2.70 nM (derived compounds)
Reported target engagement in kinase inhibition assays
Activity is for final inhibitor, not the aniline building block itself
Medicinal Chemistry Oncology Kinase Inhibitors

2-Methyl-5-(trifluoromethyl)aniline: Procurement Scenarios


VEGF Tyrosine Kinase Inhibitor Synthesis

Medicinal chemistry groups developing small-molecule inhibitors of VEGF receptors for anti-angiogenic cancer therapy should prioritize procurement of 2-Methyl-5-(trifluoromethyl)aniline. This compound is a direct precursor to azole-based inhibitors with demonstrated sub-nanomolar potency against VEGFR3 (IC₅₀ = 0.540 nM) and nanomolar potency against VEGFR2 (IC₅₀ = 2.70 nM) [1]. The specific substitution pattern is required to achieve the desired binding conformation and pharmacokinetic properties, including high intestinal permeability [1].

Selective Pesticide Intermediate Development

Agrochemical R&D teams synthesizing novel herbicides, insecticides, or fungicides should source this intermediate when the target molecule requires a meta-trifluoromethyl, ortho-methyl substituted aniline scaffold [2]. This structural motif can confer enhanced metabolic stability and target-site specificity compared to unsubstituted or mono-substituted anilines, potentially improving field efficacy and reducing off-target environmental impact [2].

Specialty Materials Research

Researchers investigating novel organic materials, including nonlinear optical (NLO) materials or conducting polymers, may find 2-Methyl-5-(trifluoromethyl)aniline advantageous due to its distinct electronic properties. The combination of electron-withdrawing and electron-donating groups on the same ring, along with steric hindrance from the ortho-methyl group, can be exploited to tune the HOMO-LUMO gap and intermolecular interactions, potentially leading to materials with desirable thermal stability and electronic characteristics .

Custom Pharmaceutical Intermediate Synthesis

Contract research and manufacturing organizations (CROs/CMOs) undertaking the synthesis of complex APIs that require a substituted aniline building block with a precise substitution pattern should procure 2-Methyl-5-(trifluoromethyl)aniline. Its commercial availability at high purity (≥98%) and up to metric ton scale ensures reliable supply for both early-stage research and later-stage process development, reducing the need for costly in-house preparation of this non-trivial intermediate.

Application
Selection Property
Validation Focus
VEGF receptor inhibitor medicinal chemistry
Meta‑CF₃, ortho‑CH₃ substitution pattern
Target binding conformation & permeability
Agrochemical R&D (herbicides, insecticides)
Substituted aniline scaffold
Metabolic stability & target‑site specificity
Organic electronic materials research
Electron‑withdrawing/donating pair
HOMO‑LUMO gap & thermal stability
API process development & scale‑up
High‑purity commercial supply
Batch consistency & scalable sourcing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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